molecular formula C10H8ClN2O2- B12813474 3-((Amino(4-chlorophenyl)methylene)amino)acrylate

3-((Amino(4-chlorophenyl)methylene)amino)acrylate

Cat. No.: B12813474
M. Wt: 223.63 g/mol
InChI Key: FWOAPMSRPFQUTJ-AATRIKPKSA-M
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Description

3-((Amino(4-chlorophenyl)methylene)amino)acrylate is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Amino(4-chlorophenyl)methylene)amino)acrylate typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine and acrylate ester. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((Amino(4-chlorophenyl)methylene)amino)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-((Amino(4-chlorophenyl)methylene)amino)acrylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((Amino(4-chlorophenyl)methylene)amino)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Amino(4-bromophenyl)methylene)amino)acrylate
  • 3-((Amino(4-fluorophenyl)methylene)amino)acrylate
  • 3-((Amino(4-methylphenyl)methylene)amino)acrylate

Uniqueness

3-((Amino(4-chlorophenyl)methylene)amino)acrylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C10H8ClN2O2-

Molecular Weight

223.63 g/mol

IUPAC Name

(E)-3-[[amino-(4-chlorophenyl)methylidene]amino]prop-2-enoate

InChI

InChI=1S/C10H9ClN2O2/c11-8-3-1-7(2-4-8)10(12)13-6-5-9(14)15/h1-6H,(H2,12,13)(H,14,15)/p-1/b6-5+

InChI Key

FWOAPMSRPFQUTJ-AATRIKPKSA-M

Isomeric SMILES

C1=CC(=CC=C1C(=N/C=C/C(=O)[O-])N)Cl

Canonical SMILES

C1=CC(=CC=C1C(=NC=CC(=O)[O-])N)Cl

Origin of Product

United States

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